N1,N1,3-Trimethylbutane-1,3-diamine

Description

BenchChem offers high-quality N1,N1,3-Trimethylbutane-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1,3-Trimethylbutane-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,3-trimethylbutane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-7(2,8)5-6-9(3)4/h5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZJEGHBTQCDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627998 | |

| Record name | N~1~,N~1~,3-Trimethylbutane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933738-55-7 | |

| Record name | N~1~,N~1~,3-Trimethylbutane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N1,N1,3-Trimethylbutane-1,3-diamine chemical properties

An In-depth Technical Guide to the Chemical Properties of N1,N1,3-Trimethylbutane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1,N1,3-Trimethylbutane-1,3-diamine (CAS No. 933738-55-7) is a substituted aliphatic diamine characterized by the presence of both a primary and a tertiary amine functional group.[1] This unique structural arrangement imparts a distinct reactivity profile, making it a molecule of interest for applications ranging from coordination chemistry to its potential use as a scaffold in medicinal chemistry and a building block in materials science. Publicly available research specifically detailing the synthesis, reactivity, and applications of this compound is limited. Therefore, this guide consolidates all available physicochemical data and provides an expert-driven projection of its chemical behavior, potential synthetic and analytical methodologies, and prospective applications, grounded in the fundamental principles of organic chemistry and analogy to structurally related compounds.

Molecular Identity and Physicochemical Profile

A precise understanding of a molecule's structure and physical properties is the foundation for all subsequent research and development.

Chemical Structure and Identifiers

The structure of N1,N1,3-Trimethylbutane-1,3-diamine features a four-carbon backbone. A primary amine is located at the C3 position, which also bears two methyl groups, creating a tertiary carbon center. A tertiary amine, substituted with two methyl groups, is located at the C1 position.

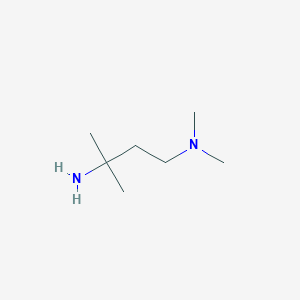

Caption: Chemical structure of N1,N1,3-Trimethylbutane-1,3-diamine.

Key Identifiers:

-

IUPAC Name: N1,N1,3-trimethylbutane-1,3-diamine[1]

-

Synonyms: N1,N1,3-Trimethyl-1,3-butanediamine, 1,3-Butanediamine, N1,N1,3-trimethyl-[1]

Physicochemical Data

The following table summarizes the known and predicted physical and chemical properties of N1,N1,3-Trimethylbutane-1,3-diamine. This data is critical for designing experimental conditions, purification protocols, and safety procedures.

| Property | Value | Source(s) |

| Predicted Boiling Point | 158.1 ± 8.0 °C | [1] |

| Density | 0.839 g/cm³ | [1][4] |

| Predicted pKa | 10.41 ± 0.25 | [1] |

| Topological Polar Surface Area (TPSA) | 29.26 Ų | [2] |

| Predicted LogP | 0.6754 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 3 | [2] |

Projected Synthetic and Purification Strategies

Proposed Experimental Protocol: A Multi-Step Synthesis

A plausible synthetic route could involve the reductive amination of a suitable keto-nitrile precursor.

Step 1: Michael Addition to form a γ-Ketonitrile

-

React acetone with acrylonitrile under basic conditions (e.g., sodium ethoxide) to form 4-oxopentanenitrile. This reaction establishes the core C1-C2-C3-C(CH₃)₂ backbone.

Step 2: Reductive Amination of the Ketone (Formation of the Primary Amine)

-

Treat the resulting 4-oxopentanenitrile with ammonia in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation (e.g., Raney Nickel). This selectively converts the ketone to the primary amine, yielding 4-amino-4-methylpentanenitrile.

Step 3: Reduction of the Nitrile (Formation of the Tertiary Amine Precursor)

-

The nitrile group of 4-amino-4-methylpentanenitrile can be reduced to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). This step must be carefully controlled to avoid side reactions.

Step 4: Reductive N-Methylation (Formation of the Tertiary Amine)

-

The newly formed primary amine from Step 3 is then subjected to reductive N-methylation using formaldehyde and a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler–Clarke reaction). This converts the primary amine to the desired N,N-dimethyl tertiary amine, yielding the final product, N1,N1,3-Trimethylbutane-1,3-diamine.

Caption: Proposed synthetic workflow for N1,N1,3-Trimethylbutane-1,3-diamine.

Purification

Given the predicted boiling point of ~158 °C, fractional distillation under reduced pressure would be the most effective method for purifying the final product from non-volatile impurities and reaction byproducts. The choice of reduced pressure is crucial to prevent thermal decomposition, a common issue with amines at high temperatures.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is dominated by its two amine centers: a sterically hindered primary amine and an accessible tertiary amine.

-

Basicity: With a predicted pKa of ~10.4, the molecule is a moderately strong base.[1] The primary amine is expected to be the more basic site due to the electron-donating effects of the alkyl groups. It will readily react with acids to form ammonium salts.

-

Nucleophilicity: Both nitrogen atoms possess lone pairs of electrons and can act as nucleophiles.

-

The primary amine can undergo standard reactions such as acylation (with acid chlorides or anhydrides), sulfonylation, and formation of imines with aldehydes and ketones.

-

The tertiary amine can be quaternized with alkyl halides and can act as a non-nucleophilic base or a catalyst in various organic reactions.

-

-

Ligand Formation: The diamine structure allows it to act as a bidentate ligand, coordinating with metal ions to form stable chelate complexes.[1] This property is valuable in catalysis and materials science.

***```dot digraph "Reactivity_Sites" { graph [fontname="sans-serif"]; node [shape=plaintext, fontname="sans-serif"]; edge [color="#34A853", fontcolor="#34A853", fontsize=10];

}

Caption: A comprehensive workflow for analytical characterization.

Exploratory Applications in Research and Drug Development

The unique combination of a primary and tertiary amine within a small alkyl frame suggests several potential applications.

-

Scaffold in Medicinal Chemistry: Diamine motifs are common in pharmacologically active compounds. The dimethylamine group, in particular, is present in numerous FDA-approved drugs. T[6]his molecule could serve as a novel building block for creating libraries of compounds for screening. The primary amine allows for easy derivatization to introduce various pharmacophores, while the tertiary amine can influence solubility and pharmacokinetic properties.

-

Catalysis and Polymer Science: Similar to other tetramethyl diamines like N,N,N',N'-Tetramethyl-1,3-butanediamine, this compound could function as a catalyst for polyurethane foam formation or as a curing agent for epoxy resins. I[7][8]ts basicity and ligand-forming capabilities also suggest potential in organocatalysis.

-

Synthesis of Heterocycles: Diamines are key precursors for the synthesis of various nitrogen-containing heterocyclic rings, such as 1,3,5-triazepines. T[9]his molecule could be used to generate novel, complex heterocyclic systems with potential biological activity.

Safety, Handling, and Storage

Proper handling is paramount for ensuring laboratory safety and maintaining the integrity of the chemical.

-

Hazard Classification: N1,N1,3-Trimethylbutane-1,3-diamine is classified as a Hazard Class 3 flammable liquid. I[1][2]t is associated with GHS pictograms GHS02 (Flammable) and GHS05 (Corrosive), with a "Danger" signal word. *[2] Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, dark place at temperatures between 2-8°C. *[1][2][3] Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

[7]### 8.0 References

-

ICSC 1228 - HEXAMETHYLENETETRAMINE. International Chemical Safety Cards (ICSCs). [Link]

-

Methenamine (CAS 100-97-0) - Chemical & Physical Properties. Cheméo. [Link]

-

N,N,N',N'-tetramethyl-1,3-butanediamine. PubChem. [Link]

-

N,N,N-trimethyl-1,3-propane diamine, 4543-96-8. The Good Scents Company. [Link]

-

n1,n1,3-trimethylbutane-1,3-diamine. Chemical Technology Co.,LTD. [Link]

-

Hexamethylenetetramine. Wikipedia. [Link]

-

N1,N1-DIMETHYLBUTANE-1,3-DIAMINE. Chemsrc. [Link]

-

N1,N1,3-Trimethylbutane-1,3-diamine. AbacipharmTech. [Link]

-

Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

1,3-Diaminopropane. Wikipedia. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. [Link]

-

ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene. NCBI Bookshelf. [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

-

NMAM 1024: 1,3-BUTADIENE. CDC. [Link]

-

Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI. [Link]

-

1,3-Propanediamine, N1-[3-(dimethylamino)propyl]-N1,N3,N3-trimethyl-. US EPA. [Link]

Sources

- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 2. chemscene.com [chemscene.com]

- 3. 933738-55-7|N1,N1,3-Trimethylbutane-1,3-diamine|BLD Pharm [bldpharm.com]

- 4. N1,N1,3-TRIMETHYLBUTANE-1,3-DIAMINE, CasNo.933738-55-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 5. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 7. guidechem.com [guidechem.com]

- 8. N,N,N',N'-tetramethyl-1,3-butanediamine | C8H20N2 | CID 7350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of N1,N1,3-Trimethylbutane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1,3-Trimethylbutane-1,3-diamine, with the CAS number 933738-55-7, is a diamine of interest in various chemical and pharmaceutical research areas. Its molecular structure, featuring both a tertiary and a primary amine group, imparts specific chemical reactivity and physical characteristics that are crucial for its application in synthesis, catalysis, and as a building block in drug discovery. This guide provides a comprehensive overview of the known physical properties of N1,N1,3-Trimethylbutane-1,3-diamine, alongside detailed experimental protocols for their determination. The methodologies are presented with a focus on the underlying scientific principles to provide a deeper understanding of the experimental choices.

Molecular and Physical Characteristics

A summary of the key physical and molecular properties of N1,N1,3-Trimethylbutane-1,3-diamine is presented in the table below. It is important to note that while some of these properties are derived from supplier data, others, such as the boiling point, are predicted values due to the limited availability of experimentally determined data in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₇H₁₈N₂ | [1], [2], [3] |

| Molecular Weight | 130.23 g/mol | [4], [1] |

| Predicted Boiling Point | 158.1 ± 8.0 °C | [4] |

| Density | 0.839 g/cm³ | [4], [3] |

| CAS Number | 933738-55-7 | [4], [1], [2], [3] |

| Synonyms | N1,N1,3-Trimethyl-1,3-butanediamine, 1,3-Butanediamine, N1,N1,3-trimethyl- | [4], [1] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of a liquid diamine like N1,N1,3-Trimethylbutane-1,3-diamine. The rationale behind each procedural step is explained to provide a clear understanding of the experimental design.

Determination of Boiling Point

The boiling point is a fundamental physical property that provides insight into the volatility of a substance and the strength of its intermolecular forces. For N1,N1,3-Trimethylbutane-1,3-diamine, the presence of amine groups allows for hydrogen bonding, which is expected to result in a higher boiling point compared to alkanes of similar molecular weight.

Methodology: Micro Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes and provides a reliable measurement of the boiling point.

Caption: Workflow for Micro Boiling Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of N1,N1,3-Trimethylbutane-1,3-diamine (approximately 0.5 mL) is placed in a small test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. This assembly is then placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated. This creates convection currents in the oil, ensuring uniform heating of the sample and the thermometer.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.

Determination of Density

Density is a measure of mass per unit volume and is an important parameter for reagent handling and reaction stoichiometry calculations.

Methodology: Pycnometer Method

The pycnometer method is a precise technique for determining the density of a liquid by measuring the weight of a known volume.

Caption: Workflow for Qualitative Solubility Testing.

Step-by-Step Protocol:

-

Sample Preparation: A small, measured amount of N1,N1,3-Trimethylbutane-1,3-diamine (e.g., 100 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube. A range of solvents should be tested, including:

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (non-polar)

-

Hexane (non-polar)

-

-

Agitation: Each test tube is agitated vigorously for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is observed to see if the diamine has completely dissolved. The solution should be clear and homogeneous if the compound is soluble.

-

Recording Results: The solubility is recorded as soluble, partially soluble, or insoluble for each solvent.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule, including the methyl groups, the methylene groups, and the amine protons. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns would provide information about adjacent protons.

-

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, providing a fingerprint of the carbon skeleton.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

-

N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹).

-

C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹).

-

N-H bending of the primary amine (around 1590-1650 cm⁻¹).

-

C-N stretching (in the fingerprint region, typically 1000-1250 cm⁻¹).

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would provide valuable information about the structure of the molecule.

Conclusion

This technical guide has summarized the currently available physical property data for N1,N1,3-Trimethylbutane-1,3-diamine and provided detailed, principled protocols for their experimental determination. For researchers and drug development professionals, a thorough understanding of these properties is the foundation for successful application of this compound in their work. While some experimental data remains to be published, the methodologies outlined here provide a robust framework for the in-house characterization of this and similar chemical entities.

References

-

Bide Pharmatech Ltd. N1,N1,3-Trimethylbutane-1,3-diamine CAS NO.933738-55-7. [Link]

-

Chemical Technology Co.,LTD. n1,n1,3-trimethylbutane-1,3-diamine. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. N1,N1,3-Trimethylbutane-1,3-diamine, CasNo.933738-55-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. N1,N1,3-TRIMETHYLBUTANE-1,3-DIAMINE, CasNo.933738-55-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

An In-depth Technical Guide to N1,N1,3-Trimethylbutane-1,3-diamine: Structure, Synthesis, and Characterization

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N1,N1,3-trimethylbutane-1,3-diamine, a diamine of interest in medicinal chemistry and materials science. This document details the molecular structure and formula, outlines a robust synthetic pathway, and provides predicted spectroscopic data for its characterization. The guide is intended for researchers and professionals in drug development and related scientific fields, offering insights into its properties and potential applications.

Introduction

N1,N1,3-trimethylbutane-1,3-diamine is a member of the 1,3-diamine class of organic compounds, which are significant motifs in natural products and serve as crucial building blocks in synthetic organic chemistry.[1][2] The presence of both a primary and a tertiary amine within the same molecule, along with a sterically hindered quaternary carbon center, imparts unique chemical properties that make it a valuable intermediate for the synthesis of complex molecular architectures. This guide will delve into the core chemical aspects of this compound, providing a foundational understanding for its use in research and development.

Molecular Structure and Chemical Formula

The fundamental identity of a chemical compound lies in its structure and formula. N1,N1,3-trimethylbutane-1,3-diamine is characterized by a butane backbone with amine functionalities at the 1 and 3 positions.

Chemical Formula: C₇H₁₈N₂[3]

Molecular Weight: 130.23 g/mol [3]

IUPAC Name: N¹,N¹,3-trimethylbutane-1,3-diamine[4]

CAS Number: 933738-55-7[3]

Synonyms: 1-N,1-N,3-trimethylbutane-1,3-diamine, N,N,3-trimethyl-1,3-butanediamine[3][4]

The structure features a quaternary carbon atom at the 3-position, substituted with two methyl groups and a primary amine. The 1-position is occupied by a dimethylamino group (a tertiary amine). This arrangement has implications for its reactivity and stereochemistry.

Caption: 2D structure of N1,N1,3-trimethylbutane-1,3-diamine.

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 3-methyl-3-nitrobutane-2-one. This route involves two key steps:

-

Reductive Amination: The nitro group is first reduced to a primary amine, and the ketone is reductively aminated in a one-pot reaction with dimethylamine.

-

Purification: The crude product is then purified by distillation.

Caption: Proposed synthetic workflow for N1,N1,3-trimethylbutane-1,3-diamine.

Experimental Protocol (Theoretical)

Materials:

-

3-Methyl-3-nitrobutan-2-one

-

Dimethylamine (40% solution in water)

-

Palladium on carbon (10 wt. %)

-

Methanol

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hydrogen gas

Procedure:

-

Reaction Setup: To a high-pressure hydrogenation reactor, add 3-methyl-3-nitrobutan-2-one (1 equivalent), palladium on carbon (5 mol %), and methanol as the solvent.

-

Addition of Amine: Add dimethylamine (2.5 equivalents) to the reaction mixture.

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 24 hours.

-

Work-up: After the reaction is complete, carefully vent the reactor and filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

-

Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to yield N1,N1,3-trimethylbutane-1,3-diamine as a colorless liquid.

Causality of Experimental Choices:

-

Palladium on Carbon: This catalyst is chosen for its efficiency in reducing both nitro groups and in facilitating reductive amination.

-

Dimethylamine: A commercially available and reactive source for the introduction of the dimethylamino group. An excess is used to drive the reaction to completion.

-

Methanol: A suitable solvent that dissolves the reactants and is compatible with the hydrogenation conditions.

-

Fractional Distillation: This purification method is ideal for separating the desired liquid product from any remaining starting materials or byproducts.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₈N₂ | [3] |

| Molecular Weight | 130.23 g/mol | [3] |

| Predicted Boiling Point | 158.1 ± 8.0 °C | [4] |

| Density | 0.839 g/cm³ | [4] |

| Predicted pKa | 10.41 ± 0.25 | [4] |

Predicted Spectroscopic Data

As experimental spectra are not publicly available, predicted data is provided for characterization purposes. These predictions are generated using established computational models.

4.2.1. ¹H NMR Spectroscopy (Predicted)

-

Prediction Tool: NMRDB.org[7]

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.25 | s | 6H | N(CH₃)₂ |

| ~2.15 | t | 2H | -CH₂-N(CH₃)₂ |

| ~1.60 | t | 2H | -C(CH₃)₂-CH₂- |

| ~1.10 | s | 6H | -C(CH₃)₂- |

| (broad) | s | 2H | -NH₂ |

4.2.2. ¹³C NMR Spectroscopy (Predicted)

-

Prediction Tool: NMRDB.org[7]

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| ~58 | -CH₂-N(CH₃)₂ |

| ~50 | -C(CH₃)₂- |

| ~45 | N(CH₃)₂ |

| ~40 | -C(CH₃)₂-CH₂- |

| ~28 | -C(CH₃)₂- |

4.2.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3250 | Medium, Broad | N-H stretch (primary amine) |

| 2970-2820 | Strong | C-H stretch (alkane) |

| 1650-1580 | Medium | N-H bend (primary amine) |

| 1470-1430 | Medium | C-H bend (alkane) |

| 1260-1000 | Medium-Strong | C-N stretch (amine) |

4.2.4. Mass Spectrometry (Predicted)

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Predicted [M+H]⁺: 131.1543[8]

Reactivity and Potential Applications

The unique structure of N1,N1,3-trimethylbutane-1,3-diamine, with its distinct primary and tertiary amine functionalities, suggests a range of potential applications, particularly in drug discovery and as a ligand in coordination chemistry.

-

Differential Reactivity: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and Schiff base formation. The tertiary amine, being less nucleophilic but still basic, can act as a proton scavenger or participate in reactions as a non-nucleophilic base. This differential reactivity allows for selective functionalization at the primary amine while the tertiary amine remains intact.

-

Building Block in Drug Discovery: The 1,3-diamine motif is a common feature in many biologically active molecules. This compound can serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. The gem-dimethyl group provides steric bulk, which can influence the binding affinity and selectivity of a drug candidate for its target.

-

Ligand Synthesis: The two nitrogen atoms can act as a bidentate ligand, coordinating to metal centers to form stable complexes. Such complexes have applications in catalysis and materials science. The steric hindrance around the primary amine can be exploited to create specific coordination geometries.

Conclusion

N1,N1,3-trimethylbutane-1,3-diamine is a structurally interesting diamine with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, a plausible synthetic route, and predicted spectroscopic data to aid in its characterization. The differential reactivity of its two amine groups, combined with the steric hindrance provided by the gem-dimethyl group, makes it a valuable tool for the design and synthesis of novel chemical entities. Further research into the specific applications of this compound is warranted and is expected to uncover new opportunities in drug development and beyond.

References

-

Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Intermolecular reductive amination of amino acid- derived b... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthetic methods for 1,3-diamines. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core. (2005). PubMed. Retrieved from [Link]

-

Recent progress in the chemistry of β-aminoketones. (2022). ResearchGate. Retrieved from [Link]

-

Recent progress in the chemistry of β-aminoketones. (2022). RSC Publishing. Retrieved from [Link]

-

1,3-diamine synthesis by amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

N,N,N',N'-tetramethyl-1,3-butanediamine. (n.d.). PubChem. Retrieved from [Link]

-

Synthetic methods for 1,3-diamines. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Synthesis of α-Quaternary Amides via Cp*Co(III)-Catalyzed Sequential C−H Bond Addition to 1,3-Dienes and Isocyanates. (2024). National Institutes of Health. Retrieved from [Link]

-

1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2003). National Institutes of Health. Retrieved from [Link]

-

N1,n1,3-trimethylbutane-1,3-diamine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

N1,N1,3-Trimethylbutane-1,3-diamine. (n.d.). AbacipharmTech. Retrieved from [Link]

-

A practical route to β 2,3 -amino acids with alkyl side chains. (2009). ResearchGate. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

1,3-Butanediamine, N,N,N',N'-tetramethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 5. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Visualizer loader [nmrdb.org]

- 8. PubChemLite - N1,n1,3-trimethylbutane-1,3-diamine dihydrochloride (C7H18N2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Dabrafenib: A BRAF Kinase Inhibitor

A Note on Chemical Identification: The provided CAS Number 933738-55-7 corresponds to N1,N1,3-Trimethylbutane-1,3-diamine[1][2][3][4][5], a chemical intermediate. However, the request for an in-depth technical guide suitable for researchers and drug development professionals, including details on signaling pathways and clinical applications, strongly indicates that the intended subject is a complex pharmaceutical agent. Based on the context of targeted cancer therapy and the nature of the requested information, this guide will focus on the well-characterized BRAF inhibitor, Dabrafenib (also known as GSK2118436)[6][7].

Introduction

Dabrafenib is a potent, orally bioavailable inhibitor of the B-raf (BRAF) protein, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[6][8] This pathway plays a crucial role in regulating cell growth, proliferation, and survival.[9] In many cancers, particularly melanoma, mutations in the BRAF gene lead to constitutive activation of this pathway, driving uncontrolled tumor cell proliferation.[9] Dabrafenib is designed to selectively target and inhibit the activity of mutated BRAF, specifically those with the V600E, V600K, and V600D mutations, making it a cornerstone of targeted therapy for these malignancies.[10][11] This guide provides a comprehensive overview of the structural, mechanistic, and analytical aspects of Dabrafenib for researchers and professionals in the field of drug development.

Chemical and Structural Information

Dabrafenib is chemically designated as N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide.[7][12] It is most commonly used in its mesylate salt form, Dabrafenib mesylate, to improve its pharmaceutical properties.[13][14]

| Property | Value | Source(s) |

| Chemical Formula | C23H20F3N5O2S2 | [7] |

| Molecular Weight | 519.56 g/mol | [7][15] |

| CAS Number | 1195765-45-7 (free base) | [7] |

| 1195768-06-9 (mesylate salt) | [7][14] | |

| IUPAC Name | N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | [7] |

| SMILES | CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F | [14] |

| InChIKey | BFSMGDJOXZAERB-UHFFFAOYSA-N | [7] |

Physicochemical Properties

The physicochemical properties of Dabrafenib mesylate are critical for its formulation and bioavailability.

| Property | Description | Source(s) |

| Appearance | White to slightly colored solid | [13][16] |

| Solubility | Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media. Soluble in DMSO. | [13][16][17] |

| pKa | 6.6, 2.2, -1.5 | [13][16] |

| Bioavailability | Mean absolute bioavailability of 95% | [10] |

| Plasma Protein Binding | 99.7% bound to human plasma proteins | [10] |

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib's therapeutic effect stems from its targeted inhibition of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[9] In normal cellular function, this pathway is tightly regulated. However, in cancers with activating BRAF mutations (most commonly V600E), the BRAF kinase is constitutively active, leading to persistent downstream signaling that promotes cell proliferation and survival.[9]

Dabrafenib acts as an ATP-competitive inhibitor, binding to the active conformation of the mutant BRAF kinase.[18][19] This blockade prevents the phosphorylation and activation of downstream targets MEK1 and MEK2, which in turn cannot activate ERK.[18] The ultimate result is an inhibition of the aberrant signaling cascade, leading to G1 cell cycle arrest and apoptosis in tumor cells harboring the BRAF V600 mutation.[11][18] Dabrafenib is highly selective for mutant BRAF V600E, with an IC50 of 0.7 nM in cell-free assays, while showing 7- and 9-fold less potency against wild-type BRAF and CRAF, respectively.[15]

A notable characteristic of BRAF inhibitors is the phenomenon of "paradoxical activation." In BRAF wild-type cells, particularly those with upstream RAS mutations, Dabrafenib can paradoxically activate the MAPK pathway.[18] This occurs because the inhibitor promotes the dimerization of RAF proteins, leading to the transactivation of CRAF and subsequent downstream signaling. This mechanism is believed to contribute to certain side effects, such as the development of cutaneous squamous cell carcinomas.[18] The combination of Dabrafenib with a MEK inhibitor, such as Trametinib, can mitigate this effect and has been shown to improve therapeutic outcomes.[18][20]

Caption: The MAPK signaling pathway and the inhibitory action of Dabrafenib.

Synthesis Overview

The synthesis of Dabrafenib involves a multi-step process. While several synthetic routes have been published, a common approach involves key steps such as sulfonamidation, halogenation, and the formation of the core thiazole and pyrimidine ring systems.[6][21] A generalized synthetic workflow is outlined below.

Caption: A simplified workflow for the chemical synthesis of Dabrafenib.

One patented method describes the reaction of a chloro pyrimidine intermediate with ammonium hydroxide under pressure to form the final aminopyrimidine moiety of Dabrafenib.[22] The crude product is then purified through recrystallization and/or column chromatography to yield the final active pharmaceutical ingredient.[21] During process optimization, the formation of impurities, such as the conversion of an aromatic fluoro group to an amine, must be carefully monitored and controlled to ensure the purity of the final product.[23]

Analytical Methodologies

Accurate and robust analytical methods are essential for the quantification of Dabrafenib in both pharmaceutical formulations and biological matrices for pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a common technique for determining the purity of Dabrafenib in capsule dosage forms. A typical method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile mixture, with detection at approximately 223 nm.[24] This method, when validated according to ICH guidelines, provides a reliable means for quality control.[24]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantifying Dabrafenib and its metabolites (e.g., hydroxy-dabrafenib, carboxy-dabrafenib) in biological samples like human plasma, LC-MS/MS is the method of choice due to its high sensitivity and specificity.[12][25][26][27]

Experimental Protocol: Quantification of Dabrafenib in Human Plasma via LC-MS/MS

This protocol is a generalized representation based on published methodologies.[12][25][26]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., an isotopically labeled Dabrafenib or a structurally similar compound like Sorafenib).[12]

-

Vortex briefly to mix.

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile or ethyl acetate).[12]

-

Vortex vigorously for 1-2 minutes to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

-

-

Chromatographic Separation:

-

LC System: A standard HPLC or UHPLC system.

-

Analytical Column: A reverse-phase C18 column (e.g., 50 x 4.6 mm, 5 µm).[12]

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid).[12]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.[24]

-

Injection Volume: 5 - 20 µL.[24]

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[25]

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.[12][25]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Dabrafenib: m/z 520.1 → 177.0 (example transition, specific fragments may vary).[12]

-

Internal Standard: Monitor the specific transition for the chosen IS.

-

-

-

Quantification:

-

A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of Dabrafenib (e.g., 5 to 5000 ng/mL).[25][26]

-

The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration.

-

The concentration of Dabrafenib in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for the bioanalytical quantification of Dabrafenib.

Clinical Applications

Dabrafenib is approved by the FDA for several indications, often in combination with the MEK inhibitor Trametinib, to improve efficacy and overcome resistance.[16][20]

-

Metastatic Melanoma: For the treatment of patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[16]

-

Adjuvant Treatment of Melanoma: For the adjuvant treatment of patients with BRAF V600E or V600K mutations and lymph node involvement following complete resection.[16]

-

Non-Small Cell Lung Cancer (NSCLC): For patients with metastatic NSCLC with a BRAF V600E mutation.[16]

-

Anaplastic Thyroid Cancer: For locally advanced or metastatic anaplastic thyroid cancer with a BRAF V600E mutation.[10]

-

Low-Grade Glioma: For pediatric patients with low-grade glioma with a BRAF V600E mutation.[16]

Conclusion

Dabrafenib represents a significant advancement in the field of targeted cancer therapy. Its high selectivity for mutant BRAF kinases provides a powerful tool against tumors driven by the MAPK pathway. Understanding its structural characteristics, precise mechanism of action, synthesis, and analytical quantification methods is paramount for its effective development, manufacturing, and clinical application. The continued study of Dabrafenib, particularly in combination therapies, will undoubtedly refine its use and improve outcomes for patients with BRAF-mutant cancers.

References

- R Discovery. What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? [Internet].

- Gibney GT, Messina JL, Fedorenko IV, Sondak VK, Smalley KS. Dabrafenib and its use in the treatment of metastatic melanoma. PMC; NIH. [Internet].

- Patsnap Synapse. What is the mechanism of Dabrafenib Mesylate? [Internet]. 2024 Jul 17.

- MedSchool. Dabrafenib | Drug Guide. [Internet].

- Dr.Oracle. What are dabrafenib and trametinib? [Internet]. 2025 Aug 28.

- New Drug Approvals. Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase. [Internet]. 2015 Mar 19.

- de Groot S, Jeldres M, Prelle A, et al. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma. NIH. [Internet]. 2017 Apr 20.

- Selleck Chemicals. Dabrafenib (GSK2118436) | BRAF Inhibitor | CAS 1195765-45-7. [Internet]. 2024 May 22.

- Bide Pharmatech Ltd. N1,N1,3-Trimethylbutane-1,3-diamine CAS NO.933738-55-7. [Internet].

- Alfa Chemistry. CAS 933738-55-7 N1,N1,3-Trimethylbutane-1,3-diamine. [Internet].

- National Cancer Institute. Definition of dabrafenib - NCI Drug Dictionary. [Internet].

- IUPHAR/BPS Guide to PHARMACOLOGY. dabrafenib | Ligand page. [Internet].

- Journal of Applied Pharmaceutical Science. An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. [Internet]. 2023 Jan 4.

- CP Lab Safety. N1, N1, 3-Trimethylbutane-1, 3-diamine, min 97%, 250 mg. [Internet].

- Journal of Chemical Health Risks. (RP- HPLC)Method Development and Validation of Dabrafenib in Capsule Dosage Form. [Internet]. 2023 Oct 9.

- MedChemExpress. Dabrafenib Mesylate (GSK2118436 Mesylate) | Raf Inhibitor. [Internet].

- MedKoo Biosciences. Dabrafenib Synthetic Routes. [Internet].

- Novartis. HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use TAFINLAR safely and effe. [Internet].

- Ovid. Development and validation of an LC–MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and. [Internet]. 2023 Jul 17.

- ResearchGate. Dabrafenib structure and activity against RAF kinases. Dabrafenib... | Download Scientific Diagram. [Internet].

- Google Patents. WO2016059548A1 - Processes for the preparation of dabrafenib. [Internet].

- ResearchGate. Scheme 5. Chemical route to the synthesis of dabrafenib. [Internet].

- ChemicalBook. Dabrafenib synthesis. [Internet].

- Hairui Chemical. N1,N1,3-Trimethylbutane-1,3-diamine_933738-55-7. [Internet].

- Kuujia.com. 933738-55-7(N1,N1,3-Trimethylbutane-1,3-diamine). [Internet].

- PubChem. Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822. [Internet].

- PubChem. Dabrafenib | C23H20F3N5O2S2 | CID 44462760. NIH. [Internet].

- Rheault TR, Stellwagen JC, Adjabeng GM, et al. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters. [Internet].

- TargetMol. Dabrafenib | GSK2118436A | Raf inhibitor. [Internet].

- MedKoo Biosciences. Dabrafenib free base | GSK2118436 | CAS#1195768-06-9 | CAS#1195765-45-7. [Internet].

- Der Pharma Chemica. Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. [Internet].

- Joerger M, Vlenterie M, van der Woude SO, et al. Monitoring of Dabrafenib and Trametinib in Serum and Self-Sampled Capillary Blood in Patients with BRAFV600-Mutant Melanoma. PMC; PubMed Central. [Internet].

- ResearchGate. (PDF) Dabrafenib: A narrative drug review. [Internet]. 2020 Sep 23.

Sources

- 1. N1,N1,3-Trimethylbutane-1,3-diamine, CasNo.933738-55-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 3. calpaclab.com [calpaclab.com]

- 4. N1,N1,3-Trimethylbutane-1,3-diamine_933738-55-7_Hairui Chemical [hairuichem.com]

- 5. 933738-55-7(N1,N1,3-Trimethylbutane-1,3-diamine) | Kuujia.com [ko.kuujia.com]

- 6. medkoo.com [medkoo.com]

- 7. medkoo.com [medkoo.com]

- 8. Facebook [cancer.gov]

- 9. medschool.co [medschool.co]

- 10. dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. novartis.com [novartis.com]

- 17. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

- 18. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 20. droracle.ai [droracle.ai]

- 21. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 22. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 23. derpharmachemica.com [derpharmachemica.com]

- 24. jchr.org [jchr.org]

- 25. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ovid.com [ovid.com]

- 27. Monitoring of Dabrafenib and Trametinib in Serum and Self-Sampled Capillary Blood in Patients with BRAFV600-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N1,N1,3-Trimethylbutane-1,3-diamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N1,N1,3-trimethylbutane-1,3-diamine, a diamine of interest for researchers, scientists, and professionals in drug development. While direct, peer-reviewed synthetic routes for this specific molecule are not extensively documented, this paper outlines a highly plausible and scientifically grounded multi-step synthesis. The proposed pathway leverages established and well-documented chemical transformations, including the formation of a key intermediate, 4-amino-4-methylpentan-2-one (diacetone amine), followed by a reductive amination step. This guide delves into the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and presents quantitative data to ensure scientific integrity and reproducibility. The content is structured to provide both a theoretical understanding and practical insights for laboratory application.

Introduction: The Significance of N1,N1,3-Trimethylbutane-1,3-diamine

N1,N1,3-Trimethylbutane-1,3-diamine, with the chemical formula C7H18N2 and a molecular weight of 130.23 g/mol , is a member of the 1,3-diamine family. Diamines are crucial building blocks in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and polymers. The specific structure of N1,N1,3-trimethylbutane-1,3-diamine, featuring both a tertiary and a primary amine, along with a quaternary carbon center, suggests its potential utility as a chiral ligand in asymmetric synthesis, a monomer for specialty polymers, or as a scaffold for the development of novel therapeutic agents.

This guide will focus on a logical and efficient synthetic approach, beginning with readily available starting materials and proceeding through a key intermediate.

Proposed Overall Synthesis Pathway

The most logical and cost-effective synthesis of N1,N1,3-trimethylbutane-1,3-diamine involves a two-step process. The first step is the synthesis of the key intermediate, 4-amino-4-methylpentan-2-one. The second, and final, step is the reductive amination of this intermediate to yield the target diamine.

Caption: Proposed two-step synthesis of N1,N1,3-Trimethylbutane-1,3-diamine.

Step 1: Synthesis of 4-Amino-4-methylpentan-2-one (Diacetone Amine)

The formation of 4-amino-4-methylpentan-2-one, also known as diacetone amine, is a well-established reaction that can be achieved through the condensation of two molecules of acetone with one molecule of ammonia.[1] This reaction is typically acid-catalyzed and proceeds through an aldol condensation followed by the addition of ammonia and subsequent dehydration.

An alternative and often higher-yielding method involves the reaction of mesityl oxide with ammonia.[2] Mesityl oxide is readily prepared from the acid-catalyzed dehydration of diacetone alcohol, which itself is a product of the aldol condensation of acetone.

Reaction Mechanism

The formation of diacetone amine from acetone and ammonia involves the following key steps:

-

Aldol Condensation: Two molecules of acetone undergo an acid or base-catalyzed aldol condensation to form diacetone alcohol (4-hydroxy-4-methylpentan-2-one).

-

Dehydration: Diacetone alcohol is dehydrated to form mesityl oxide (4-methylpent-3-en-2-one).

-

Michael Addition: Ammonia undergoes a Michael addition to the α,β-unsaturated ketone (mesityl oxide) to form the enamine intermediate.

-

Tautomerization and Protonation: The enamine tautomerizes to the more stable imine, which is then protonated.

-

Hydrolysis (in reverse): The imine is in equilibrium with the final product, 4-amino-4-methylpentan-2-one.

Caption: Simplified mechanism for the synthesis of diacetone amine.

Experimental Protocol: Synthesis of 4-Amino-4-methylpentan-2-one from Mesityl Oxide

This protocol is adapted from established procedures for the reaction of mesityl oxide with ammonia.[2]

Materials:

-

Mesityl oxide

-

27% Aqueous ammonia solution

-

Ethanol (absolute)

-

Oxalic acid

Procedure:

-

In a pressure-resistant reactor, charge mesityl oxide and an excess of 27% aqueous ammonia solution.

-

Seal the reactor and heat the mixture to a temperature of approximately 75°C under a pressure of about 14 bar.

-

Maintain these conditions with stirring for several hours until the reaction is complete (monitoring by GC or TLC is recommended).

-

After cooling the reactor to room temperature, carefully vent the excess ammonia.

-

Transfer the reaction mixture to a distillation apparatus and remove the excess ammonia and water under reduced pressure.

-

Dissolve the resulting crude product in an equal volume of absolute ethanol.

-

To isolate the product as its hydrogen oxalate salt for purification, slowly add a saturated solution of oxalic acid in ethanol.

-

The 4-amino-4-methyl-2-pentanone hydrogenoxalate will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

The free amine can be obtained by neutralizing the oxalate salt with a suitable base (e.g., NaOH) and extracting with an organic solvent.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | Mesityl Oxide | [2] |

| Reagent | 27% Aqueous Ammonia | [2] |

| Temperature | 75 °C | [2] |

| Pressure | 14 bar | [2] |

| Product | 4-Amino-4-methyl-2-pentanone | [2] |

Step 2: Reductive Amination to N1,N1,3-Trimethylbutane-1,3-diamine

The second and final step in the proposed synthesis is the reductive amination of 4-amino-4-methylpentan-2-one. This transformation involves the reaction of the ketone functionality with dimethylamine to form an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

The Causality Behind Experimental Choices in Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[3] The choice of reagents and conditions is critical for achieving high yields and selectivity.

-

Amine Source: Dimethylamine is the most direct source for the N1,N1-dimethyl group. Alternatively, a primary amine could be used followed by exhaustive methylation, but this adds extra steps.

-

Reducing Agent: A variety of reducing agents can be employed. Catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Raney Nickel) is often used in industrial settings due to its cost-effectiveness and the clean nature of the workup.[4] For laboratory-scale synthesis, hydride reagents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices. Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion in the presence of the ketone.

-

Catalyst: If catalytic hydrogenation is chosen, the selection of the catalyst can influence the reaction rate and selectivity. Nickel-based catalysts are often effective for the amination of ketones.

-

Solvent: The choice of solvent depends on the specific reducing agent used. Alcohols like methanol or ethanol are common for catalytic hydrogenations and borohydride reductions.

Proposed Experimental Protocol: Reductive Amination of 4-Amino-4-methylpentan-2-one

This is a proposed protocol based on general procedures for reductive amination.

Materials:

-

4-Amino-4-methylpentan-2-one

-

Dimethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)

-

Reducing agent: e.g., Palladium on carbon (10% Pd/C) and hydrogen gas, or sodium cyanoborohydride (NaBH₃CN)

-

Methanol or Ethanol

-

Acetic acid (if using NaBH₃CN)

Method A: Catalytic Hydrogenation

-

In a hydrogenation vessel, dissolve 4-amino-4-methylpentan-2-one in methanol.

-

Add an excess of dimethylamine solution.

-

Add a catalytic amount of 10% Pd/C.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by GC or LC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by distillation under reduced pressure.

Method B: Using Sodium Cyanoborohydride

-

Dissolve 4-amino-4-methylpentan-2-one and an excess of dimethylamine in methanol.

-

Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

-

In a separate flask, dissolve sodium cyanoborohydride in methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture at room temperature.

-

Stir the reaction for several hours, monitoring the progress by TLC or GC.

-

Once the reaction is complete, quench the excess reducing agent by the careful addition of an aqueous acid solution.

-

Make the solution basic with an aqueous NaOH solution and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure.

Caption: General workflow for the reductive amination step.

Conclusion

The synthesis of N1,N1,3-trimethylbutane-1,3-diamine can be effectively achieved through a robust and scalable two-step process. The initial formation of 4-amino-4-methylpentan-2-one from readily available precursors like acetone or mesityl oxide provides a key intermediate. Subsequent reductive amination of this intermediate with dimethylamine, utilizing either catalytic hydrogenation or a suitable hydride reducing agent, offers a direct route to the target diamine. The experimental protocols provided in this guide are based on well-established chemical principles and offer a solid foundation for the laboratory synthesis of this and structurally related compounds. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity depending on the scale and specific laboratory capabilities.

References

-

4-Amino-4-methylpentan-2-ol. PubChem. (n.d.). [Link]

- Aldimines.

-

Suggested mechanism for the formation of acetone and dimethylamine/ammonia during 1DMA2P (R = CH 3 ) and MIPA (R = H) degradation. ResearchGate. (n.d.). [Link]

-

N,N,N',N'-tetramethyl-1,3-butanediamine. BDMAEE. (2024). [Link]

- Method for preparing substituted 4-aminoindane derivatives.

-

Synthesis of N-methylamines through direct reductive N-methylation of nitro compounds. ResearchGate. (n.d.). [Link]

-

How will you obtainA. Diacetone amine from acetoneB. Urotropine from formaldehydeC. Acetaldoxime from acetaldehyde. askIITians. (2025). [Link]

- Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.

- Process for the preparation of diaminobutane.

-

Reductive Amination. AnchorQuery. (n.d.). [Link]

-

Hitchhiker's guide to reductive amination. Organic Chemistry Portal. (n.d.). [Link]

- N-2,3-Butadienyl-1,4-butanediamine derivatives.

-

N,N,N',N'-tetramethyl-1,3-butanediamine. PubChem. (n.d.). [Link]

-

Reaction of Acetone with Ammonia| Diacetone amine| Carbonyl compounds| Organic Chemistry| Class-12|. YouTube. (2023). [Link]

-

Synthesis of pharmaceutical N, N-(di)methylamines from the... ResearchGate. (n.d.). [Link]

-

19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. (2024). [Link]

-

Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. Thieme. (n.d.). [Link]

-

Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. (n.d.). [Link]

-

How will you obtain A Diacetone amine from acetone class 11 chemistry CBSE. Vedantu. (n.d.). [Link]

-

methyl 4-amino-4-methylpentanoate. ChemSynthesis. (2025). [Link]

-

Intramolecular reductive aminations for the formation of azepanes.72,73. ResearchGate. (n.d.). [Link]

- Synthesis method of 1,4-butanediamine.

-

Reductive Methylation of Homogeneous Primary β-Lauryl/myristyl 7/3 Polyethyleneoxy n = 3–18 Ethylamines under Phase-Transfer Catalysis Conditions. National Institutes of Health. (n.d.). [Link]

Sources

theoretical properties of diamine compounds

<_ .## An In-depth Technical Guide to the Theoretical Properties of Diamine Compounds

Abstract

Diamine compounds, characterized by the presence of two amino groups, are fundamental building blocks in chemistry with profound implications across catalysis, materials science, and pharmacology.[1][2] Their utility stems from a unique combination of structural and electronic properties, including their conformational flexibility, basicity, and exceptional ability to act as chelating ligands. This guide provides a comprehensive exploration of the theoretical underpinnings of diamine compounds, offering researchers, scientists, and drug development professionals a detailed understanding of the principles that govern their behavior and application. We will delve into the conformational landscapes of diamines, the nature of their electronic structure, their pivotal role as ligands in catalysis, and their strategic use in medicinal chemistry, all supported by computational and experimental evidence.

Introduction: The Duality of Amines

Diamines are organic compounds containing two amine functionalities.[3] Their classification is often based on the relative position of the two amino groups, such as 1,2-diamines (vicinal), 1,3-diamines, and so on.[1] This seemingly simple structural variation gives rise to a rich and diverse range of chemical behaviors. The two amino groups can act independently or cooperatively, influencing properties like proton affinity, hydrogen bonding capabilities, and coordination chemistry.[4][5] This duality is central to their widespread use as monomers for polymers like polyamides and polyureas, as curing agents for epoxy resins, and as highly effective ligands in transition metal catalysis.[1][3]

Conformational Landscape: A Dance of Flexibility and Constraint

The spatial arrangement of the two amino groups is a critical determinant of a diamine's function. This arrangement is governed by the molecule's conformational preferences, which can be explored and predicted using computational chemistry methods.[6]

Intramolecular Hydrogen Bonding

A key factor influencing the conformation of many diamines is the potential for intramolecular hydrogen bonding between the two amino groups.[7][8] This interaction, where a hydrogen atom on one nitrogen is attracted to the lone pair of electrons on the other, can lead to the formation of stable cyclic structures. For instance, in ethylenediamine and 1,3-diaminopropane, intramolecular hydrogen bonds play a significant role in determining their preferred conformations in solution.[7][8] However, this bonding is highly dependent on the length of the carbon chain separating the amino groups; it is most prominent when a five- or six-membered ring can be formed and typically disappears when the methylene chain exceeds three units.[7][8]

Computational Conformational Analysis

Various computational methods, ranging from molecular mechanics (MM) to semi-empirical and ab initio calculations, are employed to analyze the conformational preferences of diamines.[6] Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometric and electronic properties of these molecules.[9] These calculations can identify the lowest energy conformers (e.g., gauche vs. anti) and the energy barriers between them.[10] For example, a theoretical conformational analysis of the 2,2-dimethylpropane-1,3-diaminium cation revealed that the anti-anti-conformation represents the global minimum on the potential energy surface.[10]

The following diagram illustrates the workflow for a typical DFT-based conformational analysis:

Caption: A generalized workflow for performing a conformational analysis of a diamine using Density Functional Theory (DFT).

Conformationally Restricted Diamines in Drug Discovery

In medicinal chemistry, controlling the conformation of a molecule is crucial for optimizing its interaction with a biological target.[11][12] Conformationally restricted diamines (CRDAs) are scaffolds that lock the relative positions of the two amino groups, reducing the entropic penalty upon binding to a receptor.[11] This pre-organization can lead to enhanced binding affinity and selectivity.[11][13] Bicyclic and spirocyclic diamines are examples of such scaffolds that are increasingly being explored in drug design.[12][14]

Electronic Properties: Basicity, Nucleophilicity, and Beyond

The electronic nature of the amino groups dictates the reactivity of diamines. Key electronic properties include their basicity (proton affinity) and nucleophilicity.

Proton Affinity and Gas-Phase Basicity

Proton affinity (PA) is the negative of the enthalpy change for the protonation of a molecule in the gas phase, providing a measure of its intrinsic basicity.[15][16] The gas-phase basicity (GB) is the negative of the Gibbs free energy change for the same reaction.[15] Computational methods, particularly DFT, have proven effective in calculating the pKa values of aliphatic amines and diamines with a high degree of accuracy, often with a mean absolute error of less than 0.5 pKa units when solution-phase optimized geometries are used.[17] The basicity of diamines is influenced by factors such as alkyl substitution and the potential for intramolecular hydrogen bonding in the protonated form, which can stabilize the conjugate acid.[8][18]

| Compound | Experimental pKa1 | Experimental pKa2 |

| Ethylenediamine | 9.93 | 6.85 |

| 1,3-Diaminopropane | 10.55 | 8.48 |

| 1,4-Diaminobutane (Putrescine) | 10.80 | 9.70 |

Table 1: Experimental pKa values of some common aliphatic diamines in aqueous solution.

Nucleophilicity and Reactivity

The lone pair of electrons on the nitrogen atoms makes diamines effective nucleophiles, enabling them to participate in a wide range of chemical reactions.[3] They are key reactants in the synthesis of polyamides through condensation reactions with dicarboxylic acids.[3] In catalysis, the nucleophilicity of diamines is harnessed in various transformations, including the formation of enamine intermediates in organocatalysis.[4][5]

Diamines as Privileged Ligands in Catalysis

Perhaps one of the most significant applications of diamines is their role as ligands in transition metal catalysis. Their ability to form stable chelate rings with metal ions profoundly influences the reactivity and selectivity of the catalytic system.

Chelation and the Chelate Effect

Diamines, particularly 1,2- and 1,3-diamines, are classic examples of bidentate chelating ligands.[19] They can bind to a metal ion through both nitrogen atoms, forming a stable ring structure. This "chelate effect" leads to significantly more stable metal complexes compared to those formed with analogous monodentate amine ligands. Ethylenediamine tetraacetic acid (EDTA), a prominent derivative of ethylenediamine, is a powerful hexadentate chelating agent widely used to sequester metal ions in various industrial and analytical applications.[19][20][21][22]

The following diagram illustrates the chelation of a metal ion by ethylenediamine:

Caption: A simplified representation of a metal ion (M) chelated by an ethylenediamine ligand.

Chiral Diamines in Asymmetric Catalysis

Chiral vicinal diamines are a cornerstone of asymmetric synthesis.[23] When used as ligands for metal catalysts, they can create a chiral environment around the metal center, enabling the enantioselective synthesis of a wide range of molecules.[23][24] The development of chiral diamine ligands has been instrumental in advancing catalytic asymmetric reactions such as hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.[24] The synthesis of these chiral ligands is an active area of research, with various strategies employed to access enantiomerically pure diamines.[23][25]

Diamine Ligands in Copper-Catalyzed Cross-Coupling Reactions

Diamine ligands have been pivotal in the development of mild and efficient copper-catalyzed cross-coupling reactions.[26][27] Ligands based on ethylenediamine or cyclohexanediamine are particularly effective.[26] N,N'-dimethyl-substituted diamines often provide higher reaction rates and prevent undesired N-arylation of the ligand.[26] These catalyst systems have found broad application in the synthesis of pharmaceuticals, natural products, and advanced materials.[27]

Applications in Drug Design and Medicinal Chemistry

The structural and electronic properties of diamines make them valuable scaffolds in drug design.[28] The two amino groups provide points for functionalization and can engage in crucial hydrogen bonding interactions with biological targets.

Diamines as Pharmacophores

The diamine motif is present in numerous biologically active compounds and marketed drugs.[1][11] For instance, many antihistamines contain the N-CH2-CH2-N linkage.[19] The ability of the amino groups to be protonated at physiological pH allows them to participate in electrostatic interactions with negatively charged residues in protein binding pockets.

Experimental Protocols: Synthesis of a Diamide Library for Screening

The synthesis of diamide libraries is a common strategy in drug discovery to explore structure-activity relationships.[29] The following is a representative protocol for the synthesis of a diamide from a dicarboxylic acid and an amine, which can be adapted for library synthesis.

Step-by-Step Methodology:

-

Reactant Preparation: In a reaction vessel, combine the dicarboxylic acid (1 equivalent) and the amine (2 equivalents).

-

Solvent and Catalyst Addition: Add an appropriate solvent (e.g., o-xylene) and a Lewis acid catalyst (e.g., Nb2O5).[29]

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 135 °C) with stirring.[29]

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate work-up procedure (e.g., extraction, filtration). Purify the crude product by a suitable method (e.g., column chromatography, recrystallization) to obtain the desired diamide.

Conclusion

The provide a rich framework for understanding their diverse and critical roles in modern chemistry. From the subtle interplay of intramolecular forces that dictate their conformation to their potent ability to chelate metals and direct stereochemistry, the principles outlined in this guide are fundamental to their application. For researchers in catalysis and drug development, a deep appreciation of these theoretical underpinnings is not merely academic but a prerequisite for the rational design of new catalysts, materials, and therapeutic agents. Continued computational and experimental investigation into the properties of novel diamine scaffolds will undoubtedly unlock further innovations across the chemical sciences.

References

- Lewin, A., Sorensen, JB., Dustman, JA., & Bowen, JP. (1999). Computational methods for conformational analysis of unsymmetrical 1,3-diamines: 3-aminotropanes.

- Krueger, P. J., & Smith, J. M. (1967). Intramolecular hydrogen bonds in ethylenediamines and other aliphatic diamines. Canadian Journal of Chemistry, 45(14), 1611-1619.

- Saito, T., Horiguchi, K., & Nakajima, T. (2009). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 74(15), 5489-5501.

- Ley, S. V., & Thomas, A. W. (2003). Diamine Ligands in Copper-Catalyzed Reactions.

- Life Chemicals. (2021). Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery. Life Chemicals Blog.

- Krueger, P. J., & Smith, J. M. (1967). Intramolecular hydrogen bonds in ethylenediamines and otheraliphatic diamines. Canadian Journal of Chemistry, 45(14), 1611-1619.

- Sino Bridge Chemical. Ethylene Diamine Tetraacetic Acid.

- Unknown.

- Saito, T., Horiguchi, K., & Nakajima, T. (2009). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 74(15), 5489-5501.

- Unknown. (2024).

- BenchChem. (2025). A Comparative Guide to the Computational Validation of Diamine Structures: A Case Study of Ethane-1,2.

- Ley, S. V., & Thomas, A. W. (2003). Diamine Ligands in Copper-Catalyzed Reactions.

- Hawkins, C. J., & Palmer, J. A. (1981). Conformational analysis of coordination compounds. XII. N- and C-Substituted five-membered diamine chelate rings. Australian Journal of Chemistry, 34(5), 1045-1055.

- CD Bioparticles. (2021).

- Jess, I., Näther, C., & Lönnecke, P. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Crystals, 12(7), 896.

- Nájera, C., & Yus, M. (2014). Catalytic asymmetric synthesis of 1,2-diamines. Organic & Biomolecular Chemistry, 12(35), 6786-6813.

- Wikipedia. (n.d.). Ethylenediamine. In Wikipedia.

- Enamine. (n.d.). Conformationally restricted diamines and amino alcohols.

- Wikipedia. (n.d.). Diamine. In Wikipedia.

- Merck Millipore. (n.d.). Chiral Vicinal Diamines for Asymmetric Synthesis.

- Bak, A., et al. (2017). Synthesis and conformational analysis of new [3.2.2]-3-azabicyclic, [3.2.1]-3-aza-8-oxy-bicyclic and [3.2.1]-3-azabicyclic diamines. Tetrahedron, 73(43), 6219-6226.

- Podgornik, A., et al. (2023). Computational and Spectroscopic Investigation of Diaminomethane Formation: The Simplest Geminal Diamine of Astrochemical Interest. Molecules, 28(13), 5025.

- Reymond, J.-L., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.

- Kim, H. J., et al. (2012). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry, 20(16), 4965-4977.

- Li, X., et al. (2021).

- Bryantsev, V. S., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(11), 2194-2203.

- Ghomi, H., & Shahbazi, A. (2017). Effect of intramolecular hydrogen bonding of α, ω–diamines on the structure and exchange affinity of 18–crown–6-amine host-guest complexes in gas phase: A collision cross section measurements by ion mobility spectrometry. Journal of Molecular Liquids, 241, 69-76.

- Sigma-Aldrich. (n.d.). Chiral Vicinal Diamines for Asymmetric Synthesis.

- Hunter, E. P., & Lias, S. G. (1998). Evaluated Gas Phase Basicities and Proton Affinities of Molecules.

- Fiveable. (n.d.). Diamine Definition. In Organic Chemistry II Key Term.

- Saha, B., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 6(38), 24826-24837.

- Rahimi, M., & Zare, A. (2020). Benchmarking Density Functional Theory Methods for Proton Affinity Calculations of Amines. Physical Chemistry Research, 8(2), 235-246.

- Elm, J., et al. (2016). Diamines Can Initiate New Particle Formation in the Atmosphere. The Journal of Physical Chemistry A, 120(44), 8837-8845.

- Kowalczyk, R., & Skarżewski, J. (2011). Chiral Vicinal Diamines Derived from Mefloquine. Molecules, 16(5), 4016-4026.

- Gholami, M., et al. (2023). DFT investigation of proton affinity and intramolecular proton–π interactions in N,N-dimethylnaphthylamine derivatives: insights from aromaticity, AIM, and NBO analyses. New Journal of Chemistry, 47(32), 14946-14956.

- Takeda, K., et al. (2019). Machine‐Assisted Preparation of a Chiral Diamine Ligand Library and In Silico Screening Using Ab Initio Structural Parameters for Heterogeneous Chiral Catalysts. Chemistry – A European Journal, 25(47), 11076-11082.

Sources

- 1. Diamine - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. fiveable.me [fiveable.me]

- 4. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Computational methods for conformational analysis of unsymmetrical 1,3-diamines | RTI [rti.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. montclair.edu [montclair.edu]

- 13. Conformationally restricted diamines and amino alcohols - Enamine [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. srd.nist.gov [srd.nist.gov]

- 16. physchemres.org [physchemres.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 20. sinobridgechemical.com [sinobridgechemical.com]

- 21. nbinno.com [nbinno.com]

- 22. What Are Chelating Agents? - CD Bioparticles Blog [cd-bioparticles.net]

- 23. merckmillipore.com [merckmillipore.com]

- 24. rua.ua.es [rua.ua.es]

- 25. researchgate.net [researchgate.net]

- 26. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]